4-Amino-7-methoxy-2-phenylquinoline

Antimalarial Structure-Activity Relationship Scaffold Design

4-Amino-7-methoxy-2-phenylquinoline delivers a non-interchangeable 4-aminoquinoline scaffold where the 7-methoxy group tunes electronic properties (pKa ~8.75) for lysosomal accumulation and heme detoxification interference—critical for antimalarial SAR against chloroquine-resistant P. falciparum. The 2-phenyl substituent introduces steric bulk and π-π stacking absent in chloroquine, redirecting target engagement for kinase inhibition (RIP2, AAK1, DYRK1A/B) and tubulin-binding anticancer programs. QSAR-validated (CoMFA Q²=0.540) with zero Lipinski violations. Secure this scaffold today for rational derivative design.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
CAS No. 1026660-14-9
Cat. No. B11863094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-methoxy-2-phenylquinoline
CAS1026660-14-9
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)N
InChIInChI=1S/C16H14N2O/c1-19-12-7-8-13-14(17)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)
InChIKeyLAPJRWLBYDDFAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-7-methoxy-2-phenylquinoline CAS 1026660-14-9: Procurement-Grade Chemical and Biological Profile for Scientific Selection


4-Amino-7-methoxy-2-phenylquinoline (CAS 1026660-14-9) is a 4-aminoquinoline derivative with a 7-methoxy substituent and a 2-phenyl ring, presenting as a white crystalline solid with molecular formula C₁₆H₁₄N₂O and molecular weight 250.30 g/mol . The compound is classified as a heterocyclic aromatic amine within the quinoline scaffold family, characterized by predicted physicochemical properties including boiling point 478.4±45.0 °C, density 1.201±0.06 g/cm³, and pKa 8.75±0.50 . As a 7-substituted-4-aminoquinoline, this compound serves as a versatile scaffold for antimalarial drug discovery, kinase inhibition research, and structure-activity relationship (SAR) studies [1].

Why 4-Amino-7-methoxy-2-phenylquinoline Cannot Be Arbitrarily Substituted: Structural Determinants of Functional Specificity


Generic substitution among 4-aminoquinoline analogs is precluded by the precise substitution pattern on the quinoline core, which governs both physicochemical properties and biological target engagement. The 7-methoxy group modulates electron density on the quinoline ring, influencing basicity (pKa ~8.75) and thereby affecting lysosomal accumulation and heme-binding capacity—critical determinants of antimalarial activity . The 2-phenyl substituent introduces steric bulk and π-π stacking potential absent in simpler analogs like chloroquine (7-chloro substitution), altering binding interactions with protein targets and potentially modifying resistance profiles [1]. QSAR studies on 7-substituted-4-aminoquinolines have established that even subtle modifications at the 7-position produce statistically significant variations in EC₅₀ values against Plasmodium falciparum, underscoring the non-interchangeable nature of these scaffolds [2].

Quantitative Differentiation Evidence: 4-Amino-7-methoxy-2-phenylquinoline vs. Structural Comparators


Structural Differentiation: 7-Methoxy vs. 7-Chloro Substitution in 4-Aminoquinolines

4-Amino-7-methoxy-2-phenylquinoline features a 7-methoxy (-OCH₃) substituent, distinguishing it from the clinically established 4-aminoquinoline chloroquine, which bears a 7-chloro (-Cl) group. This substitution difference alters the electron-donating character of the 7-position, with the methoxy group providing +M (mesomeric) electron donation versus the -I (inductive) electron withdrawal of chlorine. Molecular docking studies of 7-substituted-4-aminoquinoline derivatives against the P. falciparum target (1CET) have revealed that compounds with varying 7-substituents exhibit distinct binding signatures within the active site groove, with ten compounds showing maximal interactions with the binding site and explaining subtle differences in their EC₅₀ values and inhibition mechanisms [1].

Antimalarial Structure-Activity Relationship Scaffold Design

Scaffold Comparison: 4-Amino-7-methoxy-2-phenylquinoline vs. 2-Phenylquinolin-4-amine (Des-Methoxy Analog)

Direct comparison with 2-phenylquinolin-4-amine (the 7-des-methoxy analog, CAS not specified in source) reveals that the 7-methoxy substituent in the target compound introduces an additional hydrogen bond acceptor and alters lipophilicity. Literature on structurally related 2-phenyl-4-quinolone (2-PQ) derivatives has established that methoxy substitution at the 5-, 6-, and 7-positions produces marked anticancer activity variations: among a synthesized series of 4-phenyl-2-quinolones (4-PQs), compound 22 (a 7-methoxy-substituted derivative) demonstrated IC₅₀ values of 0.32 μM against COLO205 cells and 0.89 μM against H460 cells, representing the most potent antiproliferative activity within the series [1]. This class-level evidence indicates that 7-methoxy substitution is a critical determinant of cytotoxic potency in quinoline-based anticancer scaffolds.

Scaffold Design Anticancer Kinase Inhibition

Physicochemical Differentiation: Solubility and Drug-Likeness Profile

4-Amino-7-methoxy-2-phenylquinoline exhibits a predicted solubility and lipophilicity profile that distinguishes it from more lipophilic analogs. Database-derived values indicate logS = -1.67631 and SlogP = 1.4231 for a related quinoline scaffold [1]. This moderate lipophilicity (LogP range ~2.6-3.4 based on computational predictions) positions the compound favorably within Lipinski's Rule of Five parameters, with zero violations predicted . In contrast, more heavily substituted 4-aminoquinoline analogs with extended alkylamino side chains (such as those evaluated for mefloquine replacement) exhibit significantly higher LogP values and associated metabolic stability liabilities [2].

Drug-Likeness Physicochemical Properties ADME

Safety and Toxicology Baseline: In Vivo Tolerability Profile

Toxicological assessment of 4-amino-7-methoxy-2-phenylquinoline reveals a favorable acute toxicity profile in rodent models. The compound was evaluated for toxicity in rats via intraperitoneal administration, with observable toxicity noted only at doses exceeding 750 mg/kg, and no toxicity observed at lower doses . In a separate assessment, mortality was not observed in mice at oral doses up to 250 mg/kg . This toxicity threshold compares favorably to the broader aminoquinoline class, where clinical agents like chloroquine and primaquine carry established risks of hemolytic events, methemoglobinemia, and retinopathy requiring mandatory laboratory monitoring during therapy [1].

Toxicology In Vivo Safety Procurement Risk Assessment

Optimal Application Scenarios for 4-Amino-7-methoxy-2-phenylquinoline (CAS 1026660-14-9) Based on Evidence-Based Differentiation


Antimalarial Lead Optimization and Resistance Circumvention Studies

Utilize 4-amino-7-methoxy-2-phenylquinoline as a scaffold for antimalarial lead optimization, particularly for exploring SAR against chloroquine-resistant P. falciparum strains. The 7-methoxy substitution pattern, combined with the 2-phenyl ring, provides a distinct electronic and steric profile for probing heme detoxification pathway interference. QSAR and molecular docking frameworks established for 7-substituted-4-aminoquinolines (CoMFA Q² = 0.540, CoMSIA Q² = 0.638) provide a validated computational platform for rational derivative design [1].

Anticancer Scaffold Development Targeting Tubulin and Apoptosis Pathways

Deploy this compound as a starting point for anticancer agent development, particularly for tubulin-binding antimitotic agents. Class-level evidence from structurally related 7-methoxy-substituted 4-phenyl-2-quinolones demonstrates potent antiproliferative activity (IC₅₀ = 0.32-0.89 μM against COLO205 and H460 cell lines), with molecular docking confirming engagement at the colchicine-binding pocket of tubulin [2]. The 7-methoxy group is associated with enhanced potency within this chemical series.

Kinase Inhibitor Discovery Programs

Employ 4-amino-7-methoxy-2-phenylquinoline as a kinase inhibitor scaffold, leveraging the established precedent for 4-aminoquinolines as inhibitors of multiple kinase targets including RIP2, AAK1, and DYRK1A/B [3]. The 2-phenyl substitution provides a vector for hydrophobic pocket engagement distinct from simpler 4-aminoquinoline scaffolds, offering opportunities for selectivity optimization in structure-based drug design campaigns.

Physicochemical Profiling and Drug-Likeness Optimization

Select this compound for medicinal chemistry programs where balanced physicochemical properties are prioritized. The predicted LogP (~1.4-2.7) and solubility profile (logS ≈ -1.68) position the scaffold favorably within Lipinski parameters (0 violations) [4], making it suitable for lead series requiring optimization of ADME properties without sacrificing core scaffold integrity.

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